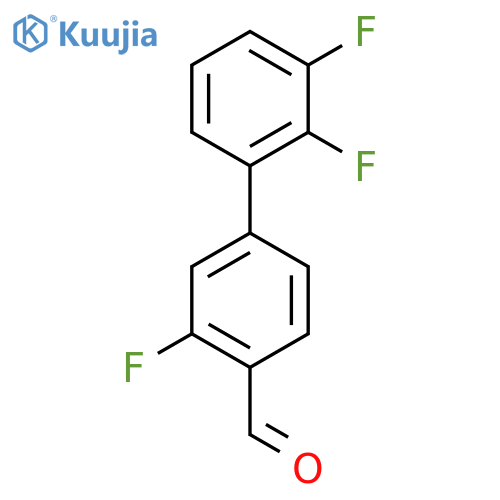Cas no 1261516-58-8 (3,2',3'-Trifluorobiphenyl-4-carboxaldehyde)
3,2',3'-トリフルオロビフェニル-4-カルボキシアルデヒドは、高純度の有機中間体であり、特に医薬品や電子材料の合成において重要な役割を果たします。この化合物は、ビフェニル骨格に3つのフッ素原子が選択的に導入された構造を持ち、高い反応性と安定性を兼ね備えています。カルボキシアルデヒド基は、さらに誘導体化が可能なため、多様な官能基変換に適しています。フッ素原子の電子求引性効果により、π共役系の調整が可能で、有機EL材料や液晶材料などの高性能材料開発への応用が期待されます。また、医薬品中間体としても、代謝安定性の向上や脂溶性の調整に寄与します。

1261516-58-8 structure
商品名:3,2',3'-Trifluorobiphenyl-4-carboxaldehyde
CAS番号:1261516-58-8
MF:C13H7F3O
メガワット:236.189294099808
CID:4996226
3,2',3'-Trifluorobiphenyl-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3,2',3'-Trifluorobiphenyl-4-carboxaldehyde
-
- インチ: 1S/C13H7F3O/c14-11-3-1-2-10(13(11)16)8-4-5-9(7-17)12(15)6-8/h1-7H
- InChIKey: HGMYRNYWZHBHRH-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC=CC=1C1C=CC(C=O)=C(C=1)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 271
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 3.3
3,2',3'-Trifluorobiphenyl-4-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011005030-500mg |
3,2',3'-Trifluorobiphenyl-4-carboxaldehyde |
1261516-58-8 | 97% | 500mg |
$806.85 | 2023-09-03 | |
| Alichem | A011005030-1g |
3,2',3'-Trifluorobiphenyl-4-carboxaldehyde |
1261516-58-8 | 97% | 1g |
$1475.10 | 2023-09-03 | |
| Alichem | A011005030-250mg |
3,2',3'-Trifluorobiphenyl-4-carboxaldehyde |
1261516-58-8 | 97% | 250mg |
$470.40 | 2023-09-03 |
3,2',3'-Trifluorobiphenyl-4-carboxaldehyde 関連文献
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
1261516-58-8 (3,2',3'-Trifluorobiphenyl-4-carboxaldehyde) 関連製品
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
